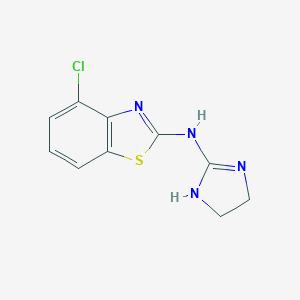

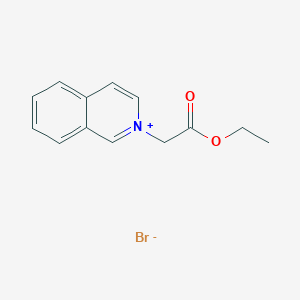

![molecular formula C9H11NO2 B232209 (1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid CAS No. 19147-78-5](/img/structure/B232209.png)

(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid

Descripción general

Descripción

Gibberellin A6 is a C19-gibberellin, initially identified in Phaseolus coccineus and differing from gibberellin A1 by the conversion of the OH at C-2 (gibbane numbering) into an epoxide across C-2 and C-3. It is a lactone, a C19-gibberellin and a gibberellin monocarboxylic acid.

Aplicaciones Científicas De Investigación

Plant Growth and Development

Gibberellins, including Gibberellin A6, are essential phytohormones for plant growth and development . They play important roles in regulating growth and development throughout the life cycle .

Seed Germination

Gibberellins are known to play a crucial role in seed germination . They help break dormancy and initiate the germination process.

Stem/Internode Elongation

Gibberellins promote stem and internode elongation . This helps plants grow taller and reach more sunlight, which is essential for photosynthesis.

Leaf Expansion

Gibberellins also contribute to leaf expansion . This allows plants to have larger surface areas for photosynthesis, leading to more efficient energy production.

Flowering

Gibberellins are involved in the induction of flowering . They help initiate the transition from vegetative growth to flowering, which is crucial for plant reproduction.

Fruit Development

Gibberellins play a role in fruit development . They help in the growth and maturation of fruits, which are important for seed dispersal.

Nodule Organogenesis in Legumes

In legume plants, gibberellins have been found to play a role in nodule organogenesis . This is a process where new nodules are formed on the roots of legumes, which are important for nitrogen fixation.

Regulation of Gene Expression

Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression . This research could lead to new insights into how gibberellins, including Gibberellin A6, regulate plant growth and development at the molecular level.

Mecanismo De Acción

Gibberellin A6, also known as (1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid, is a member of the gibberellin family of plant hormones. It plays a crucial role in various aspects of plant growth and development .

Target of Action

The primary targets of Gibberellin A6 are the DELLA proteins . These proteins are growth-inhibiting transcriptional regulators that suppress the gibberellin signaling pathway . When gibberellin levels are low, DELLA proteins are abundant and inhibit growth. When gibberellin levels increase, these proteins are degraded, allowing growth to occur .

Mode of Action

Gibberellin A6 interacts with its targets through a well-defined mechanism. It binds to a soluble receptor protein called GID1 (“gibberellin-insensitive dwarf mutant 1”) . This binding enhances the interaction between GID1 and DELLA proteins, marking the DELLAs for degradation . The degradation of DELLA proteins relieves their inhibitory effect on growth-promoting genes, allowing for gene transcription and subsequent plant growth .

Biochemical Pathways

Gibberellin A6 is part of a complex biochemical pathway involving the synthesis and degradation of gibberellins . The pathway is tightly regulated, ensuring that gibberellin levels are appropriate for the plant’s developmental stage and environmental conditions . The pathway involves several enzymes, including those responsible for converting the precursor GA12 to the bioactive gibberellins .

Pharmacokinetics

It is known that the compound is synthesized in young tissues, such as shoot tips and developing seeds, and is then transported to other parts of the plant . The bioavailability of Gibberellin A6 is likely influenced by factors such as its synthesis rate, its stability, and the efficiency of its transport mechanisms.

Result of Action

The action of Gibberellin A6 leads to a variety of molecular and cellular effects. These include the stimulation of cell elongation and division, the promotion of seed germination, and the regulation of flowering and fruit development . By controlling the degradation of DELLA proteins, Gibberellin A6 allows for the activation of genes that promote these growth and developmental processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Gibberellin A6. For instance, light and temperature can affect both the synthesis of gibberellins and the plant’s response to them . Additionally, various stresses, such as salinity, temperature extremes, and drought, can alter gibberellin metabolism and signaling, affecting the plant’s growth and development .

Propiedades

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-17-7-18(8,23)4-3-10(17)19-6-9-13(24-9)16(2,15(22)25-19)12(19)11(17)14(20)21/h9-13,23H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBWKKYPKJHUKD-UQJCXHNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC6C1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@H]6[C@@H]1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19147-78-5 | |

| Record name | Gibberellin A6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)

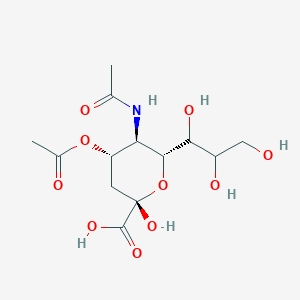

![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)

![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)

![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)

![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)

![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)